molecular formula C7H14N2O3 B11957314 D,L-Valylglycin CAS No. 71698-68-5

D,L-Valylglycin

Cat. No.: B11957314
CAS No.: 71698-68-5
M. Wt: 174.20 g/mol
InChI Key: IOUPEELXVYPCPG-UHFFFAOYSA-N
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Description

D,L-Valylglycin is a dipeptide composed of valine and glycine. It is a synthetic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both D- and L- forms of valine, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Valylglycin typically involves the coupling of valine and glycine. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting dipeptide is then purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using L-amino acid esterases. This method allows for the efficient production of the dipeptide from valine methyl ester and glycine. The enzymatic process is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product .

Chemical Reactions Analysis

Types of Reactions

D,L-Valylglycin can undergo various chemical reactions, including:

    Oxidation: The amino groups in the dipeptide can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the peptide bond can lead to the formation of amino alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amino alcohols .

Scientific Research Applications

D,L-Valylglycin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D,L-Valylglycin involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    L-Valylglycine: This compound is similar but contains only the L-form of valine.

    D-Valylglycine: Contains only the D-form of valine.

    Other Dipeptides: Compounds like L-Alanylglycine and D-Alanylglycine share structural similarities.

Uniqueness

D,L-Valylglycin is unique due to the presence of both D- and L- forms of valine, which imparts distinct physicochemical properties. This dual chirality can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a versatile tool in research and industrial applications .

Properties

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUPEELXVYPCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71698-68-5, 686-43-1
Record name NSC524129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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